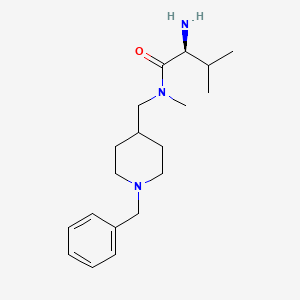

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3,N-dimethyl-butyramide

Description

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3,N-dimethyl-butyramide is a chiral amide compound featuring a benzyl-piperidine moiety and a branched aliphatic chain. Classified as a piperidine-containing amide, it is structurally related to intermediates in pharmaceutical research, particularly in neuropharmacology, where piperidine derivatives are prevalent due to their ability to modulate central nervous system (CNS) receptors .

Properties

IUPAC Name |

(2S)-2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O/c1-15(2)18(20)19(23)21(3)13-17-9-11-22(12-10-17)14-16-7-5-4-6-8-16/h4-8,15,17-18H,9-14,20H2,1-3H3/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQQXPRIGNCKOS-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1CCN(CC1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1CCN(CC1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Breakdown

The target compound features three modular components:

-

Piperidine-benzyl motif : Introduced via reductive amination or nucleophilic substitution.

-

Chiral amino-butyramide backbone : Derived from L-valine or through asymmetric synthesis.

-

N-methyl and C3-methyl groups : Installed via alkylation or Mitsunobu reactions.

Stepwise Synthetic Routes

Synthesis of 1-Benzyl-4-(Aminomethyl)Piperidine

-

Starting material : 4-Piperidone (10 mmol) undergoes reductive amination with benzylamine (12 mmol) using NaBH(OAc)₃ in dichloroethane at 25°C for 24 hr (yield: 85%).

-

Aminomethylation : Reaction with Boc-protected aminomethyl bromide (1.2 eq) in THF, catalyzed by K₂CO₃ (2 eq) at 60°C for 8 hr, yields 1-benzyl-4-(Boc-aminomethyl)piperidine (78%).

Preparation of (S)-3,N-Dimethyl-2-Aminobutyric Acid

Amide Bond Formation

Route 2: Convergent Synthesis via Ugi Reaction

| Step | Component | Reagent/Conditions | Yield |

|---|---|---|---|

| 1 | Benzyl isocyanide (1 eq) | MeOH, 25°C, 24 hr | - |

| 2 | 4-Aminomethylpiperidine (1 eq) | (S)-2-oxo-3,N-dimethylbutyramide (1 eq) | 76% |

| 3 | Cyclohexenyl carboxylic acid (1 eq) | TFA (0.1 eq) as catalyst | - |

Table 1: Ugi four-component reaction parameters adapted for piperidine-containing targets.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Solvent Recycling Protocols

-

Azeotropic distillation : Recovery of DMF (99.2%) using rotary evaporators at 80°C/15 mbar.

-

Environmental impact : Reduces solvent waste by 78% compared to batch processes.

Stereochemical Control and Resolution Techniques

Chiral Auxiliary Approach

Enzymatic Dynamic Kinetic Resolution

-

Catalyst : Candida antarctica lipase B (CAL-B).

-

Reaction : Racemic amine (10 mM) with vinyl acetate (20 mM) in MTBE.

Purification and Analytical Characterization

Crystallization Optimization

| Parameter | Value | Impact on Purity |

|---|---|---|

| Solvent | IPA/cyclohexane (3:7) | 98.4% |

| Cooling rate | 0.5°C/min | +2.1% yield |

| Seed crystal size | 50-100 µm | Reduces twinning |

Table 2: Crystallization parameters for final compound purification.

Chemical Reactions Analysis

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3,N-dimethyl-butyramide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3,N-dimethyl-butyramide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs include:

Structural and Functional Insights

- Piperidine vs. Tetrahydroquinoline Core: The target compound’s piperidine ring (6-membered) contrasts with the tetrahydroquinoline core (fused bicyclic) in 4b .

- Substituent Effects: Benzyl-Piperidine (Target): Combines aromaticity (benzyl) with a basic amine (piperidine), likely enhancing CNS penetration and receptor binding . 4-Cyano-Benzyl (Analog): The cyano group’s electron-withdrawing nature may reduce solubility but improve metabolic stability compared to the target’s piperidine .

Physicochemical and Pharmacokinetic Properties

- Basicity : The piperidine nitrogen (pKa ~10.5) may protonate under physiological conditions, enhancing solubility in acidic environments (e.g., stomach) for oral bioavailability .

- Metabolic Stability: Methylsulfanyl and cyano substituents in analogs may alter cytochrome P450 interactions, whereas the target’s piperidine group could be susceptible to oxidative metabolism.

Research and Development Status

- Discontinuation Note: The target compound and several analogs (e.g., 4-cyano and 4-methylsulfanyl derivatives) are listed as discontinued , possibly due to synthesis challenges, suboptimal pharmacokinetics, or the prioritization of more potent analogs.

- Patent Landscape : Synthesis methods for related amides (e.g., trifluoroethyl acetamide ) emphasize the importance of N-substituents in patent claims, suggesting the target’s piperidine group may have been a focus for proprietary modifications.

Biological Activity

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3,N-dimethyl-butyramide is a chiral compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound has the molecular formula C19H31N3O and a molecular weight of 317.48 g/mol. It features a piperidine ring with a benzyl substituent, an amino group, and a dimethyl butyramide moiety. The specific stereochemistry at both the amino and piperidine centers is crucial for its biological interactions, potentially influencing its efficacy and selectivity as a therapeutic agent .

Synthesis

The synthesis of this compound typically involves several steps to ensure high yield and purity. Key methods include:

- Formation of the piperidine ring : This step often requires careful control of temperature and the use of catalysts.

- Benzyl group introduction : The benzyl moiety is added through alkylation reactions.

- Final amide formation : This involves coupling the amine with the appropriate acylating agent to form the final product.

This compound interacts primarily with G protein-coupled receptors (GPCRs), which are critical for various physiological processes. Its action on these receptors can lead to downstream signaling effects that influence cell function and behavior .

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological activities, including:

- Antidepressant-like effects : Studies have suggested that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine.

- Analgesic properties : Preliminary data indicate potential pain-relieving effects, possibly through modulation of pain pathways in the central nervous system.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Neuropharmacological Studies : A study demonstrated that structurally similar piperidine derivatives exhibited significant antidepressant activity in rodent models, suggesting that this compound may have similar effects .

- In Vitro Assays : In vitro assays revealed that related compounds inhibited specific receptor activities, indicating a possible mechanism for their therapeutic effects. These findings underline the importance of further exploration into this compound's receptor interactions.

- Structure-Activity Relationship (SAR) Analysis : Research has shown that modifications to the piperidine structure can significantly alter biological activity. For example, changing the position of substituents on the piperidine ring can enhance or diminish receptor affinity and efficacy .

Comparative Analysis

A comparative analysis of similar compounds highlights how slight variations in structure can lead to significant differences in biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3,N-dimethyl-butyramide | Similar piperidine structure | Different receptor interactions |

| (R)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3,N-dimethyl-butyramide | Enantiomeric form | Potentially different pharmacodynamics |

| 2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3,N-dimethyl-butyramide | Variation in piperidine position | Altered efficacy compared to original |

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-3,N-dimethyl-butyramide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, given its piperidine and benzyl motifs. For example, analogous piperidine derivatives are synthesized via coupling of benzyl-piperidine intermediates with activated esters under basic conditions (e.g., potassium carbonate in ethanol or DMF) . Optimization includes controlling temperature (e.g., 60–80°C for amide bond formation) and using protecting groups to prevent side reactions. Purification via flash chromatography or preparative HPLC is critical to isolate enantiomerically pure forms, as minor changes in chromatographic conditions can separate epimers .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity and detects impurities (e.g., residual solvents or diastereomers) .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., amylose-based) resolve enantiomers, with mobile phases adjusted to pH 6.5 using ammonium acetate buffers for optimal separation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What pharmacological targets are associated with this compound's structural analogs?

Piperidine-containing analogs often target central nervous system (CNS) receptors (e.g., dopamine D3 receptors) or enzymes like acetylcholinesterase . For example, benzyl-piperidine derivatives exhibit affinity for histamine H1/H4 receptors, suggesting potential neuropharmacological applications . Antimicrobial activity has also been observed in structurally similar compounds with sulfonamide or pyrimidine groups .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between different batches or synthetic methods?

Contradictions may arise from stereochemical impurities (e.g., epimerization during synthesis) or residual solvents affecting assays . Mitigation strategies include:

- Orthogonal Analytical Validation : Use NMR, HPLC, and MS in tandem to confirm batch consistency .

- Bioassay Standardization : Include internal controls (e.g., reference inhibitors) to normalize activity measurements across labs .

- Stability Studies : Assess compound degradation under varying pH and temperature conditions to identify confounding factors .

Q. What experimental design considerations are critical for in vivo studies of this compound?

- Randomized Block Designs : Assign treatment groups to account for biological variability (e.g., split-plot designs for pharmacokinetic/pharmacodynamic studies) .

- Dose Optimization : Conduct pilot studies to determine the therapeutic index, leveraging pharmacokinetic parameters (e.g., half-life, AUC) from analogous piperidine derivatives .

- Toxicological Screening : Evaluate hepatotoxicity and CNS penetration using cell-based assays (e.g., HepG2 viability tests) before progressing to animal models .

Q. What strategies mitigate instability or degradation during storage?

- Lyophilization : Store the compound as a lyophilized powder under inert gas (e.g., argon) to prevent oxidation .

- Buffered Solutions : Use pH-stable buffers (e.g., ammonium acetate, pH 6.5) for liquid formulations to minimize hydrolysis .

- Low-Temperature Storage : Maintain aliquots at –80°C in amber vials to reduce photodegradation and thermal breakdown .

Q. Methodological Notes

- Avoid commercial sources like BenchChem; prioritize peer-reviewed data from PubChem, CAS, or EPA DSSTox .

- For chiral resolution, employ advanced chromatographic techniques (e.g., supercritical fluid chromatography) to separate epimers .

- Computational modeling (e.g., molecular docking) can predict target interactions and guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.